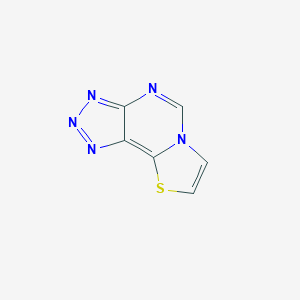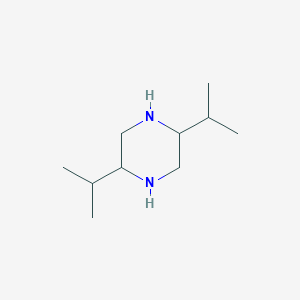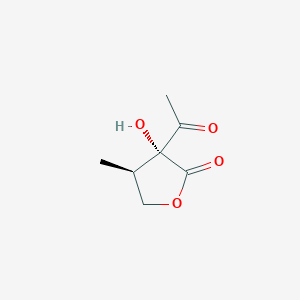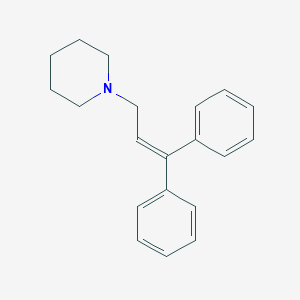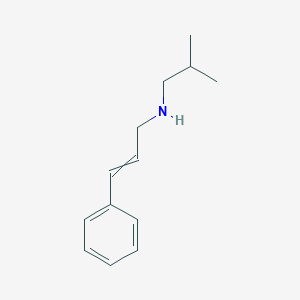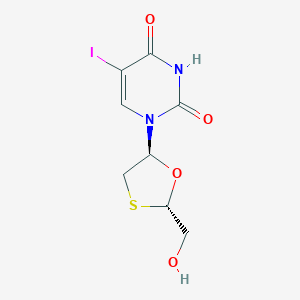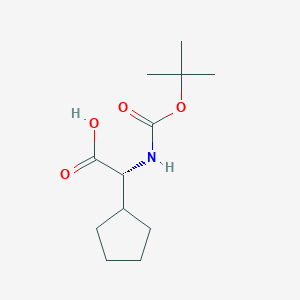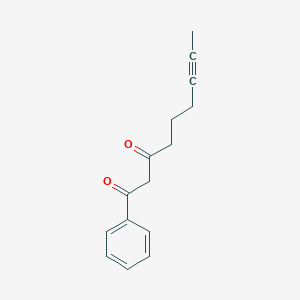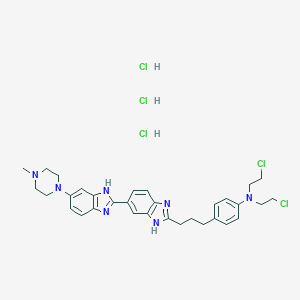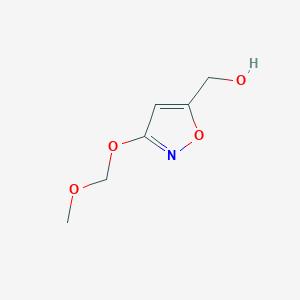
(3-(Methoxymethoxy)isoxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methoxymethoxy)isoxazol-5-yl)methanol, also known as MIM, is a chemical compound that belongs to the group of isoxazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
(3-(Methoxymethoxy)isoxazol-5-yl)methanol acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, (3-(Methoxymethoxy)isoxazol-5-yl)methanol can modulate various cellular processes such as cell proliferation, migration, and differentiation. This mechanism of action makes (3-(Methoxymethoxy)isoxazol-5-yl)methanol a potential therapeutic agent for various diseases such as cancer, diabetes, and autoimmune disorders.
Biochemische Und Physiologische Effekte
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate immune responses. Additionally, (3-(Methoxymethoxy)isoxazol-5-yl)methanol has been shown to have anti-inflammatory properties and can modulate the activity of various cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has several advantages for lab experiments, including its high potency and specificity, its ability to modulate various cellular processes, and its potential therapeutic applications. However, (3-(Methoxymethoxy)isoxazol-5-yl)methanol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol in scientific research. One potential direction is the development of (3-(Methoxymethoxy)isoxazol-5-yl)methanol-based drugs for the treatment of cancer, diabetes, and autoimmune disorders. Another potential direction is the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol as a tool for studying the structure and function of proteins. Additionally, further studies are needed to fully understand the mechanism of action of (3-(Methoxymethoxy)isoxazol-5-yl)methanol and its potential side effects.
Conclusion:
In conclusion, (3-(Methoxymethoxy)isoxazol-5-yl)methanol is a unique chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for the development of new drugs and the study of cellular processes. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol involves the reaction of 5-hydroxyisoxazole with paraformaldehyde and methanol under acidic conditions. The product is then purified through recrystallization to obtain pure (3-(Methoxymethoxy)isoxazol-5-yl)methanol. This method has been widely used in the synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol and has been proven to be highly effective.
Wissenschaftliche Forschungsanwendungen
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been used in the development of new drugs, as a tool for studying the structure and function of proteins, and as a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
144186-47-0 |
|---|---|
Produktname |
(3-(Methoxymethoxy)isoxazol-5-yl)methanol |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
[3-(methoxymethoxy)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C6H9NO4/c1-9-4-10-6-2-5(3-8)11-7-6/h2,8H,3-4H2,1H3 |
InChI-Schlüssel |
TUFWHKQZZLIOAI-UHFFFAOYSA-N |
SMILES |
COCOC1=NOC(=C1)CO |
Kanonische SMILES |
COCOC1=NOC(=C1)CO |
Synonyme |
5-Isoxazolemethanol,3-(methoxymethoxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



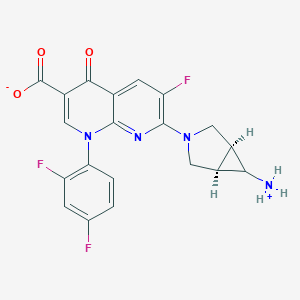
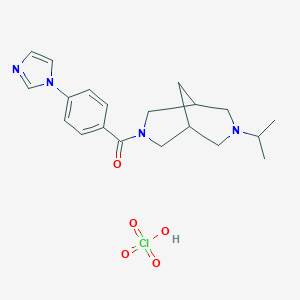
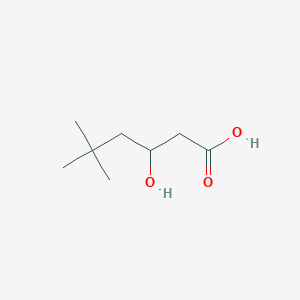
![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
